molecular formula C15H11N3O2S B2417679 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid CAS No. 714942-01-5

2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid

Cat. No.: B2417679
CAS No.: 714942-01-5
M. Wt: 297.33
InChI Key: RKEPKTZNDJGERT-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c1-9-6-13(21-8-14(19)20)18-12-5-3-2-4-11(12)17-15(18)10(9)7-16/h2-6H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEPKTZNDJGERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid involves several steps. One common synthetic route includes the reaction of 4-cyano-3-methylpyrido[1,2-a]benzimidazole with a suitable thiol reagent under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.

Chemical Reactions Analysis

2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of the compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study:
In a study focusing on similar thiazole derivatives, compounds demonstrated IC₅₀ values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells . This suggests that the compound may also possess similar efficacy due to its structural analogies.

Antimicrobial Properties

Compounds derived from the diazatricyclo framework have shown promise in antimicrobial applications. Their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways makes them candidates for developing new antibiotics.

Case Study:
A series of thiazolo[3,2-b]-1,2,4-triazine derivatives were synthesized and evaluated for their antibacterial activity against common pathogens. Results indicated significant inhibition comparable to established antibiotics .

Organic Electronics

The unique electronic properties of the compound suggest potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated system within the molecule allows for efficient charge transport.

Research Findings:
Studies on related compounds have shown that their electronic properties can be tuned by modifying substituents on the diazatricyclo framework . This tunability is crucial for optimizing performance in electronic devices.

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules positions it as a candidate for drug delivery systems. Its sulfanyl group can facilitate interactions with biological membranes.

Summary of Applications

Application AreaDescriptionResearch Findings
Anticancer ActivityPotential to inhibit cancer cell proliferation and induce apoptosisIC₅₀ values in the range of 1.9–7.52 µg/mL against HCT-116 cells
Antimicrobial PropertiesEffective against various bacterial strainsSignificant inhibition compared to established antibiotics
Organic ElectronicsUtilized in OLEDs and OPVs due to favorable electronic propertiesElectronic properties can be tuned through structural modifications
Drug Delivery SystemsForms stable complexes aiding in drug transport across biological membranesPotential for enhanced bioavailability and targeted delivery mechanisms

Mechanism of Action

The mechanism of action of 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid can be compared with other similar compounds such as:

These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Biological Activity

Chemical Structure and Properties

This compound features a unique structure characterized by a diazatricyclo framework and a sulfanyl group attached to an acetic acid moiety. The presence of the cyano group and multiple double bonds within the tricyclic system may contribute to its biological activity.

Molecular Formula

  • Molecular Formula : C23H26N4O3S
  • Molecular Weight : 438.55 g/mol

Anticancer Properties

Research has indicated that compounds with similar structural motifs often exhibit anticancer properties. For instance, studies on related diazatricyclo compounds have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

A study published in a peer-reviewed journal evaluated the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated:

  • IC50 Values : Ranged from 5 to 15 µM for various derivatives.
  • Mechanism of Action : Induction of apoptosis via the mitochondrial pathway was observed.

Antimicrobial Activity

Compounds featuring sulfanyl groups have been reported to possess antimicrobial properties. In vitro assays have shown that certain derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : A related compound exhibited MIC values of 32 µg/mL against E. coli.
  • Mechanism : Disruption of bacterial cell membrane integrity has been suggested as a potential mechanism.

Neuroprotective Effects

Emerging studies suggest that compounds with similar frameworks may offer neuroprotective benefits. The ability to cross the blood-brain barrier is critical for neuroactive drugs.

Experimental Evidence

A recent animal study assessed the neuroprotective effects of similar compounds in models of neurodegeneration:

  • Behavioral Tests : Improved performance in memory tasks was noted.
  • Biochemical Assays : Reduced levels of oxidative stress markers were recorded in treated animals.

Summary of Findings

Biological ActivityObservationsReferences
AnticancerIC50: 5-15 µM; apoptosis induction
AntimicrobialMIC: 32 µg/mL against E. coli
NeuroprotectiveImproved memory; reduced oxidative stress markers

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